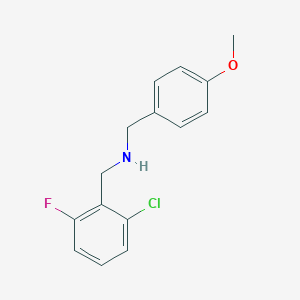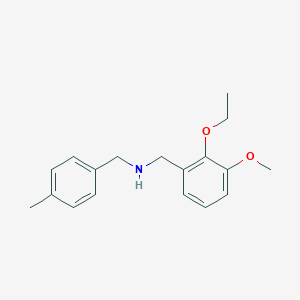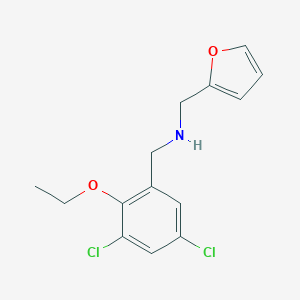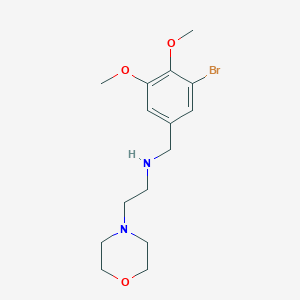
4-(Cyclopentylcarbonyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopentylcarbonyl)-2-piperazinone, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a cyclic derivative of piperazine and has been found to have several potential applications in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 4-(Cyclopentylcarbonyl)-2-piperazinone is not fully understood, but it is believed to act by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor. This compound has been shown to bind to the glycine site on the NMDA receptor, which enhances the receptor's activity. This leads to an increase in the release of neurotransmitters such as glutamate and acetylcholine, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the release of acetylcholine in the hippocampus, which is involved in memory and learning processes. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, this compound has been found to decrease the levels of pro-inflammatory cytokines, which are involved in the development of neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Cyclopentylcarbonyl)-2-piperazinone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. This compound is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. Additionally, this compound has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
4-(Cyclopentylcarbonyl)-2-piperazinone has several potential future directions for scientific research. It has been suggested that this compound could be used as a therapeutic agent for cognitive disorders such as Alzheimer's disease. Additionally, this compound could be investigated for its potential as a treatment for neuropathic pain, depression, and anxiety disorders. Future research could also focus on improving the synthesis method of this compound to increase its yield and purity. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its effects on the brain and body.
Conclusion:
This compound is a promising compound that has several potential applications in the pharmaceutical industry. It has been found to exhibit anticonvulsant, anxiolytic, and analgesic effects in animal models and has been shown to enhance memory and learning. This compound has several advantages for lab experiments, including its relative ease of synthesis and stability. However, it also has some limitations, such as low solubility in water and a short half-life. Future research could focus on improving the synthesis method of this compound, investigating its potential as a therapeutic agent for cognitive disorders, and further elucidating its mechanism of action.
Méthodes De Synthèse
The synthesis of 4-(Cyclopentylcarbonyl)-2-piperazinone can be achieved by reacting cyclopentylamine with di-tert-butyl dicarbonate to form the corresponding carbamate. This intermediate is then subjected to hydrogenation using palladium on carbon as a catalyst to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Applications De Recherche Scientifique
4-(Cyclopentylcarbonyl)-2-piperazinone has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit anticonvulsant, anxiolytic, and analgesic effects in animal models. This compound has also been shown to enhance memory and learning in rodents, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, this compound has been investigated for its potential as a therapeutic agent for neuropathic pain, depression, and anxiety disorders.
Propriétés
Formule moléculaire |
C10H16N2O2 |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
4-(cyclopentanecarbonyl)piperazin-2-one |
InChI |
InChI=1S/C10H16N2O2/c13-9-7-12(6-5-11-9)10(14)8-3-1-2-4-8/h8H,1-7H2,(H,11,13) |
Clé InChI |
UOBXMAPJTCMNSY-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)N2CCNC(=O)C2 |
SMILES canonique |
C1CCC(C1)C(=O)N2CCNC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262686.png)
![N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine](/img/structure/B262687.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262688.png)
![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)
![2-[(4-Isopropylbenzyl)amino]-1-phenylethanol](/img/structure/B262692.png)
![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)


![[3-Methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B262698.png)


![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262706.png)

